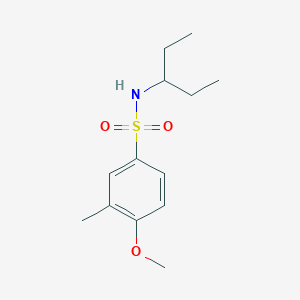![molecular formula C18H26N4O2 B6033333 [2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone](/img/structure/B6033333.png)
[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone: is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, an oxolane ring, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Prop-2-enyl Groups: The prop-2-enyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Synthesis of the Oxolane Ring: The oxolane ring can be formed through cyclization of a diol precursor.
Formation of the Triazole Ring: The triazole ring is typically synthesized via a click reaction, involving the cycloaddition of an azide and an alkyne.
Coupling Reactions: The final step involves coupling the different fragments together under suitable reaction conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl groups, forming epoxides or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under mild conditions.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Azides and thioethers.
科学的研究の応用
Chemistry: : The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Biology Medicine : The compound is being explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer agents. Industry : It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism by which [2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone: shares similarities with compounds like Bis(2-ethylhexyl) terephthalate and Knoevenagel condensation products
Uniqueness
Structural Complexity: The combination of pyrrolidine, oxolane, and triazole rings in a single molecule is relatively unique.
Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical reactions and applications.
Its potential use in various fields, from medicinal chemistry to materials science, sets it apart from simpler compounds.
特性
IUPAC Name |
[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-3-8-18(9-4-2)10-6-11-22(18)17(23)16-14-21(20-19-16)13-15-7-5-12-24-15/h3-4,14-15H,1-2,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHNAIUCUMENJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1C(=O)C2=CN(N=N2)CC3CCCO3)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6033275.png)


![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6033286.png)
![(5E)-2-amino-5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B6033289.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033295.png)
![N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine](/img/structure/B6033296.png)
![2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B6033310.png)
![1-(4-Chlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6033317.png)
![6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6033321.png)

![N-[3-(methylthio)propyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6033341.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B6033344.png)

